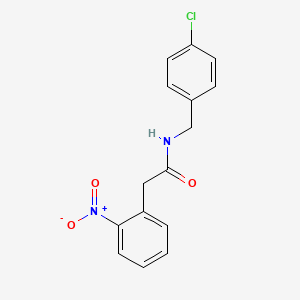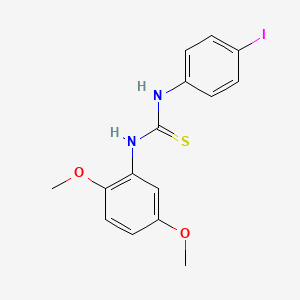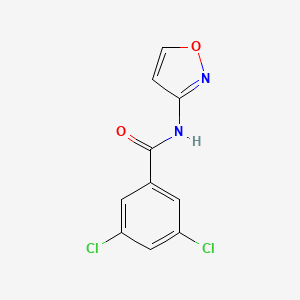![molecular formula C17H19N3O2S B4577830 N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4577830.png)
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide
説明
Synthesis Analysis
The synthesis of structurally related compounds often involves condensation reactions, as seen in the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide through the condensation of 3-methoxybenzoic acid with N 1-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine (Huang et al., 2020). This process highlights the critical steps of chlorination and condensation with ethane-1,2-diamine for the intermediate formation.
Molecular Structure Analysis
The structural analysis of such compounds often employs density functional theory (DFT) to compare optimized geometric bond lengths and angles with X-ray diffraction values, providing insights into the molecular electrostatic potential (MEP) surface map (Huang et al., 2020). This analysis helps understand the molecular architecture and electron distribution, crucial for predicting reactivity and interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving similar compounds often explore the reactivity of functional groups, leading to the formation of diverse heterocyclic compounds, as demonstrated by the reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with 2-aminobenzamide and 2-aminothiophenol, producing various pyrrolo and pyrazolo derivatives (Kurihara et al., 1980). These reactions underscore the versatility of such compounds in synthesizing pharmacologically relevant molecules.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are vital for understanding the compound's behavior in different environments. For instance, the crystal structure determination of related compounds can reveal information about molecular conformation and intermolecular interactions, which are essential for predicting the compound's stability and reactivity (Aakeröy et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are crucial for the compound's applications in synthesis and potential biological activity. Studies on similar compounds provide insights into their potential interactions and reactions, facilitating the development of new synthetic pathways and the exploration of their biological relevance (Lemire et al., 2004).
科学的研究の応用
Imaging Tumor Proliferation
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide, under different formulations such as 18F-ISO-1, has been studied for its application in imaging tumor proliferation using positron emission tomography (PET). Dehdashti et al. (2013) evaluated the safety, dosimetry, and efficacy of 18F-ISO-1 as a marker for cellular proliferation in patients with malignant neoplasms. Their findings suggested that the agent could significantly correlate with tumor Ki-67, a marker for proliferation, indicating its promise for assessing the proliferative status of solid tumors. This application is crucial for oncology, providing insights into tumor growth rates and potentially guiding therapy decisions (Dehdashti et al., 2013).
Understanding Environmental and Dietary Exposures
Research has also delved into the environmental and dietary exposure to chemicals structurally related or relevant to N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide, focusing on parabens and similar compounds. Studies by Meeker et al. (2010) and Kang et al. (2016) explored the presence of parabens in urine samples, revealing widespread exposure in the population. These findings highlight the importance of understanding human exposure to synthetic chemicals used in various products, contributing to the broader field of environmental health and safety. Investigations into the metabolism, elimination, and toxicological profiles of such compounds are critical for assessing potential health risks and informing regulatory policies (Meeker et al., 2010); (Kang et al., 2016).
Investigating Mechanisms of Action and Metabolism
Further studies have investigated the mechanisms of action, metabolism, and elimination of compounds similar to N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide. These studies are vital for understanding how such chemicals interact with biological systems, their metabolic pathways, and their potential effects on human health. Research by Moos et al. (2016) on the metabolism and elimination of methyl, iso-, and n-butyl paraben provides an example of how detailed studies can shed light on the pharmacokinetics of widely used chemical agents, contributing to our understanding of their safety profiles and informing regulatory decisions (Moos et al., 2016).
特性
IUPAC Name |
N-[(4-methylpyridin-2-yl)carbamothioyl]-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-3-9-22-14-6-4-5-13(11-14)16(21)20-17(23)19-15-10-12(2)7-8-18-15/h4-8,10-11H,3,9H2,1-2H3,(H2,18,19,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMKVPZEZAZFSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-diethyl-2-{[6-iodo-3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4577750.png)

![N-[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide](/img/structure/B4577757.png)



![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4577788.png)
![N-(2,4-dimethoxyphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4577789.png)
![[2-({6-tert-butyl-3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4577794.png)
![2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B4577802.png)
![N~2~-[2-(1-cyclohexen-1-yl)ethyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4577817.png)
![2-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4577834.png)

![2-(3-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4577849.png)